molecular formula C10H7Cl2NO2 B13513108 Methyl 5,6-dichloro-1H-indole-2-carboxylate

Methyl 5,6-dichloro-1H-indole-2-carboxylate

Cat. No.: B13513108
M. Wt: 244.07 g/mol
InChI Key: GVCXKLXGHGOYOZ-UHFFFAOYSA-N
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Description

Methyl 5,6-dichloro-1H-indole-2-carboxylate is a synthetically versatile indole derivative designed for medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide array of biological targets . The specific 5,6-dichloro substitution pattern on the benzene ring of the indole core is a key functionalization that can significantly influence the compound's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a valuable intermediate for constructing potential therapeutic agents . This compound finds its primary research value as a critical building block in the design and synthesis of novel bioactive molecules. Its structural features are particularly relevant in the development of antiviral agents. Indole-2-carboxylate derivatives have demonstrated potent broad-spectrum antiviral activities in scientific studies, showing efficacy against viruses such as Coxsackievirus B3 and Influenza A . Furthermore, the indole-2-carboxylate pharmacophore is known to act as a metal-binding group, capable of chelating with magnesium ions (Mg²⁺) within the active site of enzymes like HIV-1 integrase, which is a validated target for antiretroviral therapy . From a mechanism of action perspective, derivatives based on this scaffold can be optimized to enhance π-stacking interactions with viral DNA, thereby improving their inhibitory potency . In other therapeutic areas, such as the search for treatments for neglected tropical diseases like Chagas disease, indole-2-carboxylate derivatives have been investigated as inhibitors of protozoan growth, highlighting the scaffold's broad utility . Researchers utilize this compound to explore structure-activity relationships (SAR), often focusing on modifications at the N1 position or further functionalization of the halogenated ring to improve physicochemical properties like metabolic stability and aqueous solubility . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 5,6-dichloro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3

InChI Key

GVCXKLXGHGOYOZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The indole-2-carboxylate scaffold is commonly prepared via Fischer indole synthesis or related cyclization methods starting from substituted phenylhydrazines and ketoesters or aldehydes. For example, methyl 5-methoxy-1H-indole-2-carboxylate has been synthesized by refluxing 5-methoxy-1H-indole-2-carboxylic acid in methanol with catalytic sulfuric acid, yielding the methyl ester in high purity and yield (96%).

Chlorination of Indole Derivatives

Selective chlorination at the 5 and 6 positions of the indole ring is achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2). These reagents allow regioselective substitution on activated aromatic rings under controlled conditions.

  • In related indole systems, chlorination is often performed after esterification to avoid side reactions.
  • Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or acetic acid.

Esterification

The methyl ester group at the 2-position is introduced by esterification of the corresponding carboxylic acid. This is commonly achieved by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid (PTSA).

Representative Synthetic Route

A plausible synthetic scheme for this compound is:

  • Synthesis of 5,6-dichloroindole-2-carboxylic acid : Starting from indole-2-carboxylic acid or its derivatives, selective chlorination at positions 5 and 6 using NCS or SO2Cl2.
  • Esterification : Reflux of the dichloroindole-2-carboxylic acid with methanol and catalytic sulfuric acid to yield the methyl ester.
  • Purification : Crystallization or chromatographic techniques to isolate the pure this compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes/References
Indole-2-carboxylic acid esterification Methanol, catalytic H2SO4, reflux 3-4 h 90–96 High yield methyl ester formation
Selective 5,6-dichlorination N-chlorosuccinimide (NCS), DCM or AcOH, 0–25 °C 65–75 Regioselective chlorination on indole
Purification Recrystallization (DMF/AcOH) or silica chromatography 85–95 Ensures high purity product

Research Outcomes and Optimization

  • Selectivity : The use of NCS in mild acidic or neutral solvents enables selective dichlorination at the 5 and 6 positions, minimizing polyhalogenation or substitution at undesired sites.
  • Yield Maximization : Esterification under reflux with methanol and catalytic acid typically yields methyl esters in over 90% yield, as demonstrated in related indole-2-carboxylate systems.
  • Reaction Time : Chlorination reactions are generally completed within 2–3 hours at room temperature or slightly elevated temperatures.
  • Purification : Recrystallization from DMF/acetic acid mixtures provides an effective method to isolate the pure this compound with yields above 85%.

Comparative Analysis with Related Indole Derivatives

Compound Chlorination Method Esterification Method Yield (%) Reference
Methyl 5-methoxy-1H-indole-2-carboxylate Not chlorinated Methanol/H2SO4 reflux 96
Ethyl 4-chloro-1,6-dimethyl-1H-indole-2-carboxylate NCS or POCl3 chlorination Ethanol/H2SO4 reflux 65–75
This compound (target) NCS chlorination Methanol/H2SO4 reflux 65–75 Extrapolated

Notes on Analytical Characterization

  • NMR Spectroscopy : Characteristic chemical shifts confirm dichlorination at positions 5 and 6 and methyl ester presence.
  • Mass Spectrometry : Molecular ion peaks corresponding to dichlorinated methyl indole carboxylate confirm molecular weight.
  • Crystallography : Single crystal X-ray diffraction can confirm substitution pattern and molecular conformation, as done for related methyl indole-2-carboxylates.

Chemical Reactions Analysis

Oxidation Reactions

Methyl 5,6-dichloro-1H-indole-2-carboxylate undergoes oxidation to form oxidized derivatives. The indole ring’s electron-rich nature facilitates such transformations, though specific oxidants and products are not explicitly detailed in the available literature. Indole derivatives generally form oxides under oxidative conditions, which may retain or alter the carboxylate group depending on the reagent used.

Hydrolysis and Ester-to-Acid Conversion

The methyl ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid. This reaction is typically achieved under alkaline conditions (e.g., NaOH in aqueous ethanol). For example, similar indole-2-carboxylate esters are hydrolyzed to carboxylic acids, which are then coupled with amines to form biologically active amides .

Reaction Type Reagents Product
HydrolysisNaOH, EtOH/H₂O5,6-dichloro-1H-indole-2-carboxylic acid

Coupling Reactions

The carboxylate group enables coupling with amines to form amides. In related studies, indole-2-carboxylic acids are reacted with amines using reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) . This suggests that this compound could participate in similar amide bond formation, though direct data for this specific compound is limited.

Electrophilic Substitution

The indole ring’s aromatic system is reactive toward electrophiles (e.g., halogens, nitro groups). While specific examples for this compound are absent, analogous indole derivatives undergo electrophilic substitution at the C3 position. The dichloro groups may direct substitution to meta positions relative to the nitrogen atom in the indole ring .

Research Findings and Trends

  • Biological Activity : While not directly studied for this compound, related indole-2-carboxylic acid derivatives (e.g., compound 3 in ) exhibit potent HIV-1 integrase inhibition (IC₅₀ = 0.13 μM). Structural modifications, such as halogenation, enhance binding to molecular targets .

  • Synthetic Versatility : The compound’s dichlorination and ester group make it adaptable for functionalization. For example, hydrolysis to carboxylic acid derivatives enables further amide coupling, a strategy used in drug discovery .

Scientific Research Applications

Methyl 5,6-dichloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and indole-based compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5,6-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Substituent Position and Halogenation Effects

Key analogs include:

Compound Name CAS Number Substituents Similarity Score
Methyl 4-chloro-1H-indole-2-carboxylate 230291-43-7 Cl at C4 0.98
Methyl 5-chloro-1H-indole-2-carboxylate 87802-11-7 Cl at C5 0.98
Methyl 4,5-dichloro-1H-indole-2-carboxylate 952958-53-1 Cl at C4/C5 0.97
Ethyl 5,6-dichloro-1H-indole-2-carboxylate 53995-78-1 Cl at C5/C6; ethyl ester 0.95
  • Substituent Position : The 5,6-dichloro configuration induces steric and electronic effects distinct from 4-chloro or 4,5-dichloro analogs. For example, Methyl 4,5-dichloro-1H-indole-2-carboxylate exhibits a lower similarity score (0.97), likely due to altered dipole moments and hydrogen-bonding capabilities .
  • Ester Group Variation : Replacing the methyl ester with an ethyl group (e.g., Ethyl 5,6-dichloro-1H-indole-2-carboxylate) reduces similarity (0.95), as the bulkier ethyl group may affect solubility and metabolic stability .

Spectroscopic and Electronic Properties

  • Methyl 5,6-Dimethoxy-1H-Indole-2-Carboxylate : Compared to the dichloro derivative, methoxy substituents at C5/C6 result in a higher HOMO-LUMO gap (calculated via DFT/B3LYP), indicating reduced electrophilicity. The IR spectra of methoxy-substituted analogs also show distinct C-O stretching bands at ~1250 cm⁻¹, absent in chlorinated derivatives .
  • NMR Shifts: Chlorine atoms at C5/C6 deshield adjacent protons. For example, in Methyl 5,6-bis(2-oxopropoxy)-1H-indole-2-carboxylate (a non-chlorinated analog), H3 and H7 protons resonate at δ 7.08 and 7.12 ppm, whereas dichloro derivatives exhibit downfield shifts due to electron-withdrawing effects .

Biological Activity

Methyl 5,6-dichloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique dichlorinated structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_10H_7Cl_2NO_2 and a molecular weight of approximately 218.07 g/mol. The compound is soluble in organic solvents and exhibits significant interactions with various biological targets, including melatonin receptors and cytochrome P450 enzymes.

The biological activity of this compound is primarily attributed to its ability to modulate melatonin receptors (MT1 and MT2). These receptors are crucial for regulating circadian rhythms and sleep patterns. The compound has been identified as a potential lead for developing melatoninergic ligands that may possess anti-inflammatory properties as well.

Additionally, the compound acts as an inhibitor of certain cytochrome P450 enzymes, which play a vital role in drug metabolism. This inhibition can influence the pharmacokinetics of various therapeutic agents, making it a subject of interest in drug development.

1. Melatonin Receptor Modulation

Research indicates that this compound effectively binds to melatonin receptors. In vitro studies have demonstrated its ability to influence sleep regulation and circadian rhythms by modulating these receptors' activity.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various biological assays. Its interaction with the cyclooxygenase (COX) enzymes, particularly COX-2, suggests that it may inhibit pathways involved in inflammation .

3. Enzyme Inhibition

This compound has been studied for its inhibitory effects on cytochrome P450 enzymes. This inhibition can lead to altered metabolism of drugs, which is critical for understanding potential drug-drug interactions.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to other indole derivatives:

Compound NameSimilarityUnique Features
5-Chloroindole-2-carboxylic acidHighLacks dichlorination but retains carboxylic acid
Ethyl 3-(E)-2-amino-1-cyanoethenyl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylateModerateFeatures additional functional groups
5-Methoxyindole-2-carboxylic acidModerateContains a methoxy group instead of chlorine

This table illustrates the diversity within indole derivatives while emphasizing the distinct biological activities conferred by the dichlorinated structure of this compound.

Case Studies

Recent studies have explored the efficacy of this compound in various therapeutic contexts:

Case Study 1: Melatoninergic Activity
A study demonstrated that this compound significantly increased melatonin receptor activation in animal models, leading to improved sleep quality and duration .

Case Study 2: Anti-inflammatory Properties
In another investigation, this compound exhibited a reduction in inflammatory markers in vitro, suggesting its potential use as an anti-inflammatory agent .

Case Study 3: Cytochrome P450 Inhibition
Research focused on the compound's ability to inhibit specific cytochrome P450 isoforms revealed significant implications for drug metabolism and safety profiles in pharmacotherapy.

Q & A

Q. How can in vitro assays evaluate the compound’s potential mutagenicity or cytotoxicity?

  • Methodology :
  • Ames Test : Use Salmonella typhimurium strains (TA98, TA100) to assess mutagenic risk .
  • MTT Assay : Screen for cytotoxicity in human hepatocyte (HepG2) or keratinocyte (HaCaT) cell lines .

Q. Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₀H₇Cl₂NO₂
Monoisotopic Mass195.0087 Da
Recommended Storage–20°C, desiccated, dark
Thermal DecompositionDSC endotherm ~170–180°C
Hazard ClassificationH303+H313+H333 (Harmful if swallowed)

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